Schisandrone
Overview
Description
Schisandrone is a natural compound isolated from the fruits of Schisandra sphenanthera, a plant species belonging to the Schisandra genus. This compound is a 4-aryltetralone lignan and has been reported to possess various biological activities, including antioxidant properties and potential therapeutic effects on Alzheimer’s disease .
Mechanism of Action
Target of Action
Schisandrone, a primary active compound within the widely used traditional medicinal plant Schisandra chinensis , has been identified to target α-hemolysin (Hla), a critical virulence determinant in the pathogenicity of Staphylococcus aureus . Hla plays a significant role in bacterial virulence, making it an appealing target for therapeutic applications .
Mode of Action
This compound interacts with its target, Hla, by inhibiting its production and thus hemolytic activity in a dose-dependent manner aureus . In addition, this compound has been found to down-regulate the transcriptional levels of hla, agrA, and RNAIII .
Biochemical Pathways
The implicated pathways associated with the action of this compound predominantly include nuclear factor-κB (NF-κB) pathways, Mitogen-activated protein kinase (MAPK), and Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/AKT) . These pathways play crucial roles in cellular processes such as inflammation, cell growth, and survival.
Pharmacokinetics
This compound exhibits a swift absorption and elimination profile in vivo, with a maximum concentration time (Tmax) of 2.07 hours and a half-life (t1/2) of 9.48 hours . The bioavailability of this compound is largely affected by hepatic and intestinal first-pass metabolism, which limits the clinical efficacy of this compound .
Result of Action
The molecular and cellular effects of this compound’s action include the significant alleviation of Hla-mediated injury of A549 cells co-cultured with S. aureus . In vivo studies further suggest that this compound combined with antibiotic ceftiofur exhibits a significant therapeutic effect on S. aureus infection .
Biochemical Analysis
Biochemical Properties
Schisandrone has been identified as an effective inhibitor of α-hemolysin (Hla), a virulence factor in Staphylococcus aureus . It inhibits Hla production and hemolytic activity in a dose-dependent manner without affecting the growth of S. aureus .
Cellular Effects
This compound has been shown to down-regulate the transcriptional levels of hla, agrA, and RNAIII . This results in a significant alleviation of Hla-mediated injury of A549 cells co-cultured with S. aureus .
Molecular Mechanism
The molecular mechanism of this compound involves inhibiting the activity of Hla . This inhibition occurs at the transcriptional level, reducing the production of Hla and thus its hemolytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits a dose-dependent inhibition of Hla production
Dosage Effects in Animal Models
In vivo studies have suggested that this compound combined with the antibiotic ceftiofur exhibits a significant therapeutic effect on S. aureus infection
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of schisandrone involves the extraction and isolation from the fruits of Schisandra sphenanthera. The process typically includes the following steps:
Extraction: The fruits are dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents such as ethanol or methanol.
Isolation: The extract is concentrated and subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound.
Purification: The isolated compound is further purified using recrystallization or other purification methods to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar extraction and isolation techniques but on a larger scale. The process involves:
Large-scale extraction: Using industrial-grade solvents and equipment to extract this compound from large quantities of Schisandra sphenanthera fruits.
Chromatographic separation: Employing large-scale chromatographic columns for the isolation of this compound.
Purification: Utilizing industrial purification techniques to achieve high purity levels of this compound.
Chemical Reactions Analysis
Types of Reactions: Schisandrone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as dihydrothis compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed under appropriate conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds of this compound .
Scientific Research Applications
Chemistry: Schisandrone is used as a reference compound in phytochemical studies and as a starting material for the synthesis of other lignans.
Comparison with Similar Compounds
Schisandrone is unique among lignans due to its specific biological activities and chemical structure. Similar compounds include:
Schizandrin: Another lignan from Schisandra species with hepatoprotective and antioxidant properties.
Schisantherin A: Known for its anti-inflammatory and neuroprotective effects.
Deoxyschisandrin: Exhibits antioxidant and anti-cancer activities.
Compared to these compounds, this compound stands out for its specific inhibition of α-hemolysin and its potential therapeutic effects on Alzheimer’s disease .
Properties
IUPAC Name |
(2S,3S,4R)-4-(3,4-dimethoxyphenyl)-7-hydroxy-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-11-12(2)21(23)15-9-16(22)18(25-4)10-14(15)20(11)13-6-7-17(24-3)19(8-13)26-5/h6-12,20,22H,1-5H3/t11-,12+,20-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKPZVVNEGETTG-XAAFQQQXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)OC)OC)OC)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)OC)OC)OC)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Schisandrone and where is it found?
A1: this compound is a lignan, a type of natural product, found in the fruit of the Schisandra species, particularly Schisandra sphenanthera [, ].
Q2: What are the potential benefits of this compound in Alzheimer’s disease models?
A2: Studies in rat models of Alzheimer's disease induced by amyloid-beta (Aβ) suggest that this compound may:
- Improve learning and memory: this compound administration has been linked to reduced escape latency in Morris water maze tests, indicating enhanced learning and memory capabilities [, , ].
- Reduce oxidative stress: It may elevate the activity of antioxidant enzymes like catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) in the brain [, ].
- Decrease inflammatory markers: this compound has been shown to decrease the levels of IL-1β and iNOS mRNA in the hippocampus of AD model rats, suggesting anti-inflammatory effects [].
Q3: How does this compound impact neuronal cells directly affected by Aβ?
A3: Research on cultured hippocampal neurons indicates that this compound may protect neurons by maintaining intracellular calcium homeostasis. It appears to achieve this by inhibiting the increase in intracellular calcium levels ([Ca²⁺]ᵢ) induced by Aβ [].
Q4: What is the relationship between this compound and the NF-kB signaling pathway?
A4: this compound has been shown to influence the NF-kB signaling pathway, which is involved in inflammatory responses. Studies have reported a decrease in the expression of NF-kB and iNOS in the hippocampus of rats treated with this compound. This suggests that this compound might exert its protective effects, at least partially, by modulating the NF-kB pathway [].
Q5: Does this compound interact with other systems beyond the central nervous system?
A5: Yes, research indicates that this compound demonstrates antioxidant properties in other organs as well. It has been shown to inhibit lipid peroxidation induced by various factors in the microsomes of the brain, liver, and kidney cells of rats. Notably, its potency in inhibiting lipid peroxidation was found to be greater than that of vitamin E [].
Q6: Are there any structural insights into this compound?
A6: this compound belongs to the 4-aryltetralone lignan family []. While the provided abstracts don't delve into detailed spectroscopic data, they highlight its structure as a key characteristic influencing its activity.
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